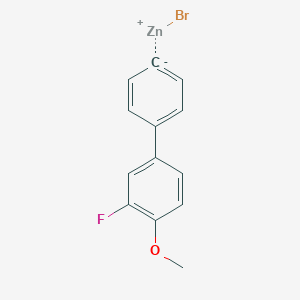
4-(3-Fluoro-4-methoxyphenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The presence of both fluoro and methoxy groups on the phenyl ring makes it a versatile reagent for introducing these functional groups into target molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-bromo-3-fluoroanisole with phenylzinc bromide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Palladium or nickel-based catalysts
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide primarily undergoes:
Cross-coupling reactions: Such as Suzuki-Miyaura and Negishi couplings
Substitution reactions: Where the zinc moiety is replaced by other functional groups
Common Reagents and Conditions
Reagents: Halides, boronic acids, and other electrophiles
Conditions: Often require the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., palladium or nickel complexes)
Major Products
The major products formed from these reactions are typically biaryl compounds, where the fluoro and methoxy groups are retained on the phenyl ring.
Applications De Recherche Scientifique
4-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4-(3-fluoro-4-methoxyphenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically electrophilic centers on the substrate molecule, and the pathways involved include oxidative addition and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Fluoro-4-morpholinomethyl)phenylzinc bromide
- 3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide is unique due to the presence of both fluoro and methoxy groups, which provide distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules where these functional groups are desired.
Propriétés
Formule moléculaire |
C13H10BrFOZn |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-fluoro-1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OKSCOFLPBCSBBO-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)

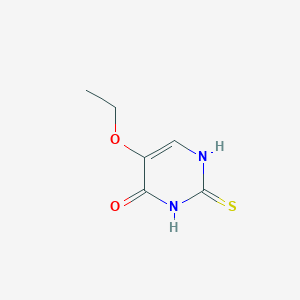
![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid](/img/structure/B14882718.png)
![tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882723.png)

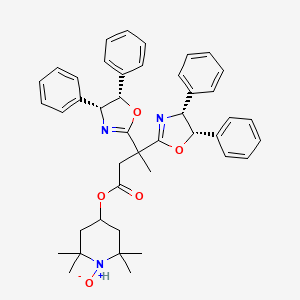
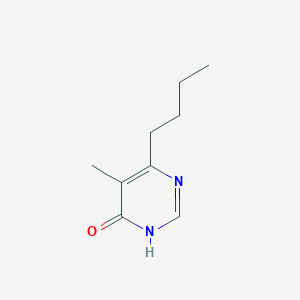
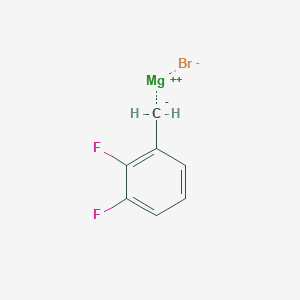


![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)
